molecular formula C17H20ClNO3 B2857729 2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide CAS No. 1421522-09-9

2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide

Cat. No.: B2857729
CAS No.: 1421522-09-9
M. Wt: 321.8
InChI Key: AFFWODNEOKEMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide is an organic compound supplied for research and development purposes. This substance is provided with the CAS Number 1421522-09-9 . Its molecular formula is C 17 H 20 ClNO 3 , corresponding to a molecular weight of 321.8 g/mol . The molecular structure of this acetamide derivative incorporates both a 2-chlorophenyl group and a 2,5-dimethylfuran ring, connected via a hydroxypropyl linker . This specific arrangement of aromatic and heteroaromatic moieties may be of interest in various exploratory synthetic and medicinal chemistry programs, particularly in the investigation of structure-activity relationships or as a potential synthetic intermediate . Researchers can utilize this compound as a building block or a reference standard in their laboratories. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-11-9-14(12(2)22-11)16(20)7-8-19-17(21)10-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFWODNEOKEMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts, controlled temperatures, and pressures to facilitate the desired reactions efficiently .

Scientific Research Applications

2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Chlorophenyl)-N-[3-(2,5-Dimethylfuran-3-YL)-3-Hydroxypropyl]acetamide with analogous acetamide derivatives, focusing on structural variations, physicochemical properties, and reported applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings References
This compound 2-Chlorophenyl, 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl C₁₇H₂₁ClN₂O₃ 344.82 Furan moiety enhances π interactions; hydroxypropyl improves solubility Potential pharmaceutical candidate (exact activity unspecified)
2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)acetamide (3d) 2-Chlorophenyl, 5-mercapto-1,3,4-thiadiazol-2-yl C₁₀H₈ClN₃OS₂ 293.77 Thiadiazole ring provides heterocyclic rigidity; -SH group enables metal coordination Antimicrobial activity (mp. 212–216°C; IR/NMR data reported)
N-(6-Methoxybenzothiazole-2-yl)-2-(2-Chlorophenyl)acetamide 2-Chlorophenyl, 6-methoxybenzothiazole-2-yl C₁₆H₁₃ClN₂O₂S 356.81 Benzothiazole core offers fluorescence properties; methoxy group modulates electron density Patent-listed as a bioactive intermediate (exact use undisclosed)
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazolone ring C₁₉H₁₇Cl₂N₃O₂ 406.26 Dichloro substitution increases steric bulk; pyrazolone enhances hydrogen bonding Crystallographic study reveals conformational flexibility (three molecules/asymmetric unit)
2-(2-Chlorophenyl)-N-(3,3-Diphenylpropyl)acetamide 2-Chlorophenyl, 3,3-diphenylpropyl C₂₃H₂₂ClNO 363.88 Diphenylpropyl chain increases hydrophobicity No explicit bioactivity reported; structural analog for SAR studies
Key Comparative Insights:

Substituent Effects on Bioactivity :

  • Thiadiazole derivatives (e.g., 3d ) exhibit antimicrobial activity due to the thiadiazole ring’s ability to disrupt bacterial enzymes .
  • Benzothiazole analogs (e.g., N-(6-methoxybenzothiazole-2-yl) ) are often explored in drug discovery for their fluorescence and binding properties .
  • The furan-containing compound in focus may exhibit unique pharmacokinetics due to the furan’s electron-rich aromatic system, which could enhance target binding .

Structural Flexibility vs. Rigidity :

  • Pyrazolone-containing derivatives (e.g., C₁₉H₁₇Cl₂N₃O₂ ) show conformational diversity in crystal structures, which may affect receptor interactions .
  • In contrast, the 3-hydroxypropyl-furan side chain introduces both flexibility (from the hydroxypropyl) and rigidity (from the furan), balancing solubility and target engagement .

Synthetic Accessibility :

  • Thiadiazole and benzothiazole derivatives require multi-step syntheses involving cyclization reactions .
  • The target compound’s synthesis likely employs straightforward amide coupling, similar to N-(3-hydroxypropyl)acetamide analogs .

Q & A

Q. How are structure-activity relationships (SAR) explored for antimicrobial activity?

  • Methodological Answer :

Derivatization : Replace the 2-chlorophenyl group with fluorophenyl or bromophenyl analogs to study halogen effects .

Bioassays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

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